Veracillin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

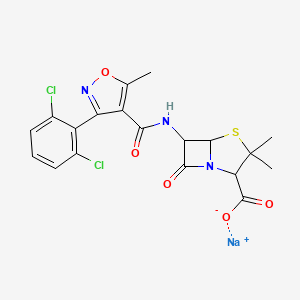

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2N3O5S.Na/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOMMGAFBINOJY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N3NaO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Varenicline's Mechanism of Action on Nicotinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Varenicline (B1221332) (Veracillin) on nicotinic acetylcholine (B1216132) receptors (nAChRs). Varenicline, a first-line pharmacotherapy for smoking cessation, exhibits a unique pharmacological profile at various nAChR subtypes, which underlies its clinical efficacy.[1][2] This document provides a comprehensive overview of its binding affinity, functional activity as a partial agonist, and its modulatory effects on downstream signaling pathways, particularly the mesolimbic dopamine (B1211576) system. All quantitative data are summarized in structured tables, and detailed methodologies for key cited experiments are provided.

Core Pharmacological Profile: A Dual Agonist-Antagonist Action

Varenicline's primary mechanism of action is centered on its interaction with the α4β2 nAChR subtype, the most abundant nicotinic receptor in the brain and the primary mediator of nicotine's reinforcing and addictive effects.[1][2] It functions as a partial agonist at this receptor.[1][3] This dual action is critical to its therapeutic effect:

-

Agonist Action: In the absence of nicotine (B1678760) (during smoking cessation), Varenicline provides a moderate and sustained level of stimulation to the α4β2 receptors. This action alleviates the craving and withdrawal symptoms experienced by individuals attempting to quit smoking by maintaining a baseline level of dopamine release.[1][3]

-

Antagonist Action: In the presence of nicotine (if a person smokes while on Varenicline), it acts as an antagonist. Due to its higher binding affinity for the α4β2 receptor compared to nicotine, Varenicline effectively blocks nicotine from binding and eliciting its full, rewarding effect.[1][2] This blunts the reinforcing properties of smoking and reduces the likelihood of relapse.

Beyond the α4β2 receptor, Varenicline also interacts with other nAChR subtypes, most notably acting as a full agonist at the α7 nAChR.[4] The clinical significance of this interaction is still under investigation but may contribute to some of its therapeutic effects or side effects.

Quantitative Pharmacological Data

The following tables summarize the binding affinity (Ki), potency (EC50), and efficacy (Emax) of Varenicline at various nAChR subtypes. These data have been compiled from multiple studies employing radioligand binding assays and functional electrophysiological recordings.

Table 1: Varenicline Binding Affinity (Ki) at Nicotinic Receptor Subtypes

| Receptor Subtype | Species | Ki Value (nM) | Reference Radioligand | Source |

| α4β2 | Rat | 0.14 | [¹²⁵I]epibatidine | [5] |

| Monkey | 0.19 | [¹²⁵I]epibatidine | [5] | |

| Mouse | 0.11 | [¹²⁵I]epibatidine | [6] | |

| Human | 0.4 | [³H]epibatidine | [7] | |

| α6β2* | Rat | 0.12 | [¹²⁵I]epibatidine | [5] |

| Monkey | 0.13 | [¹²⁵I]epibatidine | [5] | |

| α7 | Human | 125 | [¹²⁵I]α-bungarotoxin | [7] |

| α3β4 | Human | >10,000 | [³H]epibatidine | [7] |

* Indicates the possible presence of other subunits in the receptor complex.

Table 2: Varenicline Functional Activity (EC50 and Emax) at Nicotinic Receptor Subtypes

| Receptor Subtype | Species | EC50 (µM) | Emax (% of ACh/Nicotine response) | Experimental System | Source |

| α4β2 | Rat | 0.086 | 24% (vs. Nicotine) | Striatal Synaptosomes | [5] |

| Monkey | 0.029 | Partial Agonist (vs. Nicotine) | Striatal Synaptosomes | [5] | |

| Human | 0.0543 | 7% (vs. ACh) | Xenopus Oocytes | [8] | |

| α6β2* | Rat | 0.007 | 49% (vs. Nicotine) | Striatal Synaptosomes | [5] |

| Monkey | 0.014 | Partial Agonist (vs. Nicotine) | Striatal Synaptosomes | [5] | |

| α7 | Human | - | Full Agonist (107% vs. ACh) | - | [9] |

| α3β4 | Human | 1.8 | Full Agonist (103% vs. ACh) | Adrenal Chromaffin Cells | [8] |

* Indicates the possible presence of other subunits in the receptor complex.

Key Experimental Methodologies

The characterization of Varenicline's interaction with nAChRs relies on several key experimental techniques. Detailed protocols for these assays are provided below.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of Varenicline for a specific nAChR subtype by measuring its ability to compete with a radiolabeled ligand.

Protocol:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain cortex for α4β2) or cultured cells expressing the nAChR subtype of interest in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the receptors.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.[10]

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine), and varying concentrations of unlabeled Varenicline.

-

For determining total binding, omit the unlabeled Varenicline.

-

For determining non-specific binding, add a high concentration of a known nAChR ligand (e.g., nicotine).

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.[10]

-

-

Data Analysis:

-

Calculate the specific binding at each Varenicline concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the Varenicline concentration and fit the data to a one-site competition model to determine the IC50 value (the concentration of Varenicline that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional activity (potency and efficacy) of Varenicline at nAChRs expressed in Xenopus oocytes.

Protocol:

-

Oocyte Preparation and Injection:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Inject the oocytes with cRNA encoding the desired nAChR subunits (e.g., α4 and β2).

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression.[11]

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a physiological saline solution.

-

Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

-

Clamp the oocyte's membrane potential at a holding potential (e.g., -70 mV).[12]

-

Apply Varenicline at various concentrations to the oocyte via the perfusion system.

-

Record the resulting ion current flowing through the activated nAChR channels.[13]

-

-

Data Analysis:

-

Measure the peak current response at each Varenicline concentration.

-

Plot the current response as a function of the Varenicline concentration to generate a dose-response curve.

-

Fit the dose-response curve with a sigmoidal function to determine the EC50 (the concentration of Varenicline that produces 50% of the maximal response) and the Emax (the maximum response).

-

Normalize the Emax to the response elicited by a saturating concentration of the endogenous agonist acetylcholine (ACh) to determine the relative efficacy.

-

In Vivo Microdialysis

This technique is used to measure the effect of Varenicline on neurotransmitter levels, such as dopamine, in specific brain regions of freely moving animals.

Protocol:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest (e.g., the nucleus accumbens).

-

Secure the cannula to the skull with dental cement.

-

Allow the animal to recover from surgery.[14]

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Collect the dialysate, which contains extracellular fluid from the surrounding brain tissue, in timed fractions.

-

After a baseline collection period, administer Varenicline to the animal (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples to measure the change in neurotransmitter levels over time.[15]

-

-

Neurotransmitter Analysis:

-

Analyze the collected dialysate samples for dopamine content using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).[16]

-

-

Data Analysis:

-

Quantify the dopamine concentration in each dialysate sample.

-

Express the post-drug dopamine levels as a percentage of the baseline levels to determine the effect of Varenicline on dopamine release.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key aspects of Varenicline's mechanism of action and the experimental workflows.

Caption: Varenicline's partial agonism at the α4β2 nAChR.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Varenicline's modulation of dopamine release in the brain.

Conclusion

Varenicline's efficacy as a smoking cessation aid is firmly rooted in its unique pharmacological profile as a high-affinity partial agonist at the α4β2 nicotinic acetylcholine receptor. This dual agonist-antagonist action effectively mitigates nicotine withdrawal symptoms while simultaneously blocking the rewarding effects of smoking. Its interactions with other nAChR subtypes, such as its full agonism at α7 receptors, may also contribute to its overall clinical effects. The quantitative data and experimental methodologies presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working in the field of nicotine addiction and pharmacotherapy.

References

- 1. psychscenehub.com [psychscenehub.com]

- 2. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chronic treatment with varenicline changes expression of four nAChR binding sites in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic concentrations of varenicline in the presence of nicotine increase action potential firing in human adrenal chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. benchchem.com [benchchem.com]

- 11. Rat nicotinic ACh receptor α7 and β2 subunits co-assemble to form functional heteromeric nicotinic receptor channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

Varenicline's Affinity for α4β2 Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Varenicline (B1221332), marketed as Chantix or Champix, is a prescription medication developed to aid in smoking cessation. Its efficacy is rooted in its unique pharmacological profile as a high-affinity partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype. This receptor is a key mediator of nicotine's reinforcing and addictive properties in the brain. Varenicline's mechanism of action is twofold: it provides a moderate and sustained level of dopamine (B1211576) release to alleviate withdrawal symptoms and cravings, while simultaneously blocking nicotine (B1678760) from binding to the α4β2 receptors, thus reducing the rewarding effects of smoking.[1][2][3] This guide provides a comprehensive overview of varenicline's binding affinity for the α4β2 nAChR, detailing quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Binding and Functional Data

Varenicline's interaction with α4β2 nAChRs has been extensively characterized using various in vitro assays. The following tables summarize key quantitative parameters that define its binding affinity and functional activity.

Table 1: Varenicline Binding Affinity (Ki) for α4β2 nAChRs

| Species | Radioligand | Ki (nM) | Reference |

| Human | [³H]-Epibatidine | 0.06 | [4] |

| Rat | [³H]-Cytisine | 0.4 | [5] |

Ki (Inhibition Constant): Represents the concentration of a competing ligand (varenicline) that will occupy 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

Table 2: Varenicline Functional Potency (EC50) and Efficacy at α4β2 nAChRs

| Species/Expression System | Assay Type | EC50 (µM) | Relative Efficacy (% of Acetylcholine response) | Reference |

| Rat (expressed in Xenopus oocytes) | Two-Electrode Voltage Clamp | 2.3 | 13.4 | [1] |

| Human (expressed in Xenopus oocytes) | Two-Electrode Voltage Clamp | 0.1 - 2.3 | 13.4 - 45 | [1] |

EC50 (Half Maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Relative Efficacy: The ability of a drug to produce a maximal response, relative to the endogenous agonist acetylcholine.

Signaling Pathway of Varenicline at the α4β2 nAChR

Varenicline's partial agonism at the α4β2 nAChR results in a nuanced modulation of the mesolimbic dopamine system. In the absence of nicotine, varenicline moderately stimulates these receptors on dopaminergic neurons in the ventral tegmental area (VTA), leading to a controlled release of dopamine in the nucleus accumbens. This action is believed to mitigate the craving and withdrawal symptoms experienced during smoking cessation.[2][6] When nicotine is present, varenicline's high affinity for the α4β2 receptor allows it to act as a functional antagonist by competitively blocking nicotine from binding and eliciting a much larger, reinforcing surge of dopamine.[7]

Experimental Protocols

The characterization of varenicline's binding and functional properties at α4β2 nAChRs primarily relies on two key experimental techniques: radioligand binding assays and two-electrode voltage clamp electrophysiology.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of varenicline by measuring its ability to displace a radiolabeled ligand with known affinity for the α4β2 nAChR.

Methodology:

-

Receptor Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing the human α4β2 nAChR or from brain tissue known to be rich in these receptors (e.g., rat cerebral cortex).[8]

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used to maintain optimal conditions for binding.[8]

-

Radioligand: A high-affinity radioligand for α4β2 nAChRs, such as [³H]-epibatidine, is used.[4][9]

-

Competition Assay: A constant concentration of the radioligand and the receptor preparation are incubated with varying concentrations of unlabeled varenicline.[8]

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.[4]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the varenicline concentration. The IC50 value is determined using non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[4][10]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique directly measures the functional response of α4β2 nAChRs to varenicline application by recording the ion flow across the cell membrane of a Xenopus laevis oocyte expressing the receptor.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the human α4 and β2 nAChR subunits. The oocytes are then incubated for several days to allow for receptor expression on the cell surface.[11][12]

-

Electrode Preparation: Glass microelectrodes with a resistance of 0.5-2 MΩ are pulled and filled with 3 M KCl.[12]

-

Oocyte Impalement: An oocyte is placed in a recording chamber and impaled with two electrodes: one for voltage sensing and one for current injection.[13]

-

Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -70 mV).[1]

-

Drug Application: The oocyte is perfused with a solution containing a known concentration of acetylcholine to determine the maximal current response (Imax). Following a washout period, increasing concentrations of varenicline are applied, and the resulting current is recorded.[1]

-

Data Analysis: The current responses elicited by varenicline are normalized to the maximal acetylcholine response. The normalized current is plotted against the logarithm of the varenicline concentration. The EC50 and relative efficacy are determined by fitting the data to a sigmoidal dose-response curve.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. psychscenehub.com [psychscenehub.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 7. The Relationship of Varenicline Agonism of α4β2 Nicotinic Acetylcholine Receptors and Nicotine-Induced Dopamine Release in Nicotine-Dependent Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. X-ray structure of the human α4β2 nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

The Pharmacological Profile of Varenicline in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varenicline (B1221332), marketed under the brand names Chantix and Champix, is a first-line pharmacotherapy for smoking cessation.[1][2] Its efficacy is rooted in its unique pharmacological profile as a high-affinity partial agonist for α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs), the primary receptor subtype mediating nicotine (B1678760) dependence in the central nervous system (CNS).[3][4][5] This technical guide provides an in-depth overview of the pharmacological properties of varenicline, with a focus on its interactions with CNS nAChRs, its impact on neurotransmitter systems, and the experimental methodologies used to characterize its activity.

Mechanism of Action

Varenicline's therapeutic effect is attributed to its dual action at the α4β2 nAChR.[6][7] As a partial agonist, it binds to these receptors and elicits a moderate and sustained release of dopamine (B1211576) in the mesolimbic pathway, which is believed to alleviate craving and withdrawal symptoms during smoking cessation attempts.[1][2] Simultaneously, by occupying the receptor binding sites, varenicline acts as an antagonist in the presence of nicotine, blocking its ability to bind and produce the robust dopamine release associated with the reinforcing and rewarding effects of smoking.[4][8]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing varenicline's interaction with various nAChR subtypes.

Table 1: Varenicline Binding Affinities (Ki) at Nicotinic Acetylcholine Receptor Subtypes

| Receptor Subtype | Radioligand Used | Tissue/Cell Line | Ki (nM) | Reference(s) |

| α4β2 | [³H]-epibatidine | HEK293 cells | 0.4 | [9] |

| [¹²⁵I]epibatidine | Rat Striatal Sections | 0.14 | [10] | |

| α6β2 | [¹²⁵I]α-CtxMII | Rat Striatal Sections | 0.12 | [10] |

| α7 | [¹²⁵I]-α-bungarotoxin | IMR32 cells | 125 | [9] |

| α3β4 * | [³H]-epibatidine | HEK293 cells | >500-fold lower affinity than α4β2 | [4] |

| α1βγδ | [¹²⁵I]-α-bungarotoxin | Torpedo electroplax membrane | >8,000 | [9] |

| 5-HT3 | - | - | 350 | [4] |

The asterisk indicates the possible presence of other nicotinic subunits in the receptor complex.

Table 2: Varenicline Functional Activity (EC50 and Efficacy) at Nicotinic Acetylcholine Receptor Subtypes

| Receptor Subtype | Experimental System | Parameter | Value | Efficacy (relative to Acetylcholine or Nicotine) | Reference(s) |

| α4β2 | Xenopus Oocytes | EC50 | 2.3 µM | 13.4% (vs. ACh) | [11] |

| HEK cells | EC50 | 3.1 µM | ~45% (vs. Nicotine) | ||

| α6β2 * | Rat Striatal Synaptosomes | EC50 | 0.007 µM | 49% (vs. Nicotine) | [10] |

| α7 | Xenopus Oocytes | - | Full Agonist | - | [11] |

| α3β4 | Xenopus Oocytes | EC50 | 55 µM | 75% (vs. ACh) | [11] |

The asterisk indicates the possible presence of other nicotinic subunits in the receptor complex.

Signaling Pathways and Mechanisms

The interaction of varenicline with α4β2 nAChRs triggers a cascade of intracellular events, primarily influencing dopaminergic neurotransmission. The following diagrams illustrate these pathways and the experimental workflows used to study them.

Figure 1: Varenicline's dual mechanism of action at the α4β2 nAChR.

Figure 2: A simplified workflow for the in vitro characterization of varenicline.

Figure 3: A generalized workflow for in vivo microdialysis studies of varenicline.

Detailed Experimental Protocols

Radioligand Binding Assay for nAChR Affinity

This protocol outlines the determination of varenicline's binding affinity (Ki) for nAChR subtypes using a competitive binding assay.

-

Materials:

-

Cell membranes from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest or from specific brain tissue homogenates.

-

Radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]-α-bungarotoxin for α7).

-

Unlabeled varenicline.

-

A known nAChR agonist or antagonist for determining non-specific binding (e.g., nicotine).

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1.0 mM MgCl₂, pH 7.0).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize cells or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (at or below its Kd), and varying concentrations of unlabeled varenicline. For determining non-specific binding, add a high concentration of a known nAChR ligand.

-

Incubation: Incubate the plate at room temperature for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters rapidly with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each varenicline concentration. Plot the percentage of specific binding against the log concentration of varenicline to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol describes the measurement of varenicline's functional activity (EC50 and efficacy) at nAChRs expressed in Xenopus laevis oocytes.

-

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the desired nAChR subunits.

-

ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

-

Two-electrode voltage clamp amplifier and data acquisition system.

-

Glass microelectrodes (filled with 3 M KCl).

-

Perfusion system.

-

Varenicline and acetylcholine (ACh) solutions.

-

-

Procedure:

-

Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject oocytes with cRNA for the nAChR subunits of interest and incubate for 1-3 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with ND96 solution. Impale the oocyte with two microelectrodes for voltage clamping (typically at a holding potential of -70 mV).

-

Drug Application: Apply increasing concentrations of varenicline to the oocyte via the perfusion system and record the resulting inward currents.

-

Maximal Response: Apply a saturating concentration of the full agonist, ACh, to determine the maximal current response of the expressed receptors.

-

Data Analysis: Plot the normalized current response (as a percentage of the maximal ACh response) against the log concentration of varenicline. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximal response (efficacy) of varenicline relative to ACh.

-

In Vivo Microdialysis for Dopamine Release

This protocol details the measurement of varenicline-induced dopamine release in the striatum of freely moving rats.

-

Materials:

-

Adult male Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis guide cannula and probe.

-

Microinfusion pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

Varenicline solution.

-

HPLC system with electrochemical detection (HPLC-ECD).

-

-

Procedure:

-

Surgical Implantation: Anesthetize the rat and secure it in a stereotaxic frame. Implant a guide cannula targeting the striatum. Allow the animal to recover from surgery.

-

Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Allow the system to stabilize and collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Varenicline Administration: Administer varenicline (e.g., systemically or locally through the probe) and continue to collect dialysate samples.

-

Sample Analysis: Analyze the collected dialysate samples for dopamine content using HPLC-ECD.

-

Data Analysis: Quantify the dopamine concentration in each sample and express it as a percentage of the baseline level. This allows for the determination of the time course and magnitude of varenicline's effect on dopamine release.[6]

-

Conclusion

Varenicline's distinct pharmacological profile as a high-affinity partial agonist at α4β2 nAChRs underpins its clinical success as a smoking cessation aid. Its ability to both moderately stimulate dopaminergic activity to reduce withdrawal symptoms and block the reinforcing effects of nicotine provides a comprehensive approach to treating nicotine dependence. The experimental methodologies detailed in this guide are fundamental to the ongoing research and development of novel therapeutics targeting the nicotinic acetylcholine receptor system.

References

- 1. rupress.org [rupress.org]

- 2. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. elifesciences.org [elifesciences.org]

- 5. benchchem.com [benchchem.com]

- 6. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Varenicline Blocks β2*-nAChR–Mediated Response and Activates β4*-nAChR–Mediated Responses in Mice In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic concentrations of varenicline in the presence of nicotine increase action potential firing in human adrenal chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Varenicline: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varenicline (B1221332), marketed under the trade names Chantix® and Champix®, is a first-line pharmacotherapy for smoking cessation.[1] Developed by Pfizer, it represents a significant advancement in addiction medicine, offering a non-nicotine-based approach to aid individuals in quitting smoking.[2] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and pharmacological properties of varenicline, with a focus on its mechanism of action as a selective partial agonist of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs).

Discovery and Development

The development of varenicline was rooted in the chemical structure and pharmacological activity of cytisine, a naturally occurring plant alkaloid.[3][4] Cytisine, found in plants of the Cytisus genus, has a long history of use as a smoking cessation aid, particularly in Eastern Europe.[3] Recognizing the potential of cytisine's partial agonist activity at nAChRs, researchers at Pfizer initiated a drug discovery program to develop novel, patentable analogues with improved pharmacological and pharmacokinetic profiles. This effort ultimately led to the synthesis of varenicline, which received priority review from the US Food and Drug Administration (FDA) and was approved in 2006.[2]

Chemical Synthesis of Varenicline

The total synthesis of varenicline is a multi-step process that has undergone several refinements to improve efficiency and purity for large-scale production. The following is a representative synthetic route, compiled from various reported methods.

Experimental Protocol: Varenicline Synthesis

Stage I: Preparation of the Diamino Intermediate

-

Diels-Alder Reaction: A Grignard reagent is prepared from 2-bromofluorobenzene and magnesium turnings in tetrahydrofuran (B95107) (THF). This is then reacted with cyclopentadiene (B3395910) to form the Diels-Alder adduct.[5]

-

Dihydroxylation: The resulting olefin is subjected to dihydroxylation using a catalytic amount of osmium tetroxide and N-methylmorpholine N-oxide (NMO) in an acetone/water mixture to yield the corresponding diol.[5]

-

Oxidative Cleavage and Reductive Amination: The diol is cleaved with sodium periodate (B1199274) to form a dialdehyde. This intermediate is then immediately reacted with benzylamine (B48309) in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield a benzyl-protected amine.[5]

-

Debenzylation and Protection: The benzyl (B1604629) group is removed via hydrogenation using a palladium catalyst (e.g., Pd(OH)2 on carbon). The resulting secondary amine is then protected with a trifluoroacetyl group by reacting it with trifluoroacetic anhydride.[5]

-

Dinitration: The protected amine is dinitrated using a mixture of nitric acid and trifluoromethanesulfonic acid in dichloromethane.[5]

-

Reduction to Diamine: The dinitro compound is reduced to the corresponding diamine by hydrogenation over a palladium on carbon (Pd/C) catalyst.[5]

Stage II: Formation of the Quinoxaline (B1680401) Ring

-

Cyclization: The diamino intermediate is reacted with aqueous glyoxal (B1671930) to form the quinoxaline ring system, yielding the trifluoroacetyl-protected varenicline precursor.[5]

Stage III: Deprotection and Salt Formation

-

Hydrolysis: The trifluoroacetyl protecting group is removed by hydrolysis with a base, such as sodium hydroxide, in a suitable solvent system (e.g., toluene/water).[5]

-

Purification and Salt Formation: The resulting varenicline free base is purified, often through crystallization. For pharmaceutical use, it is typically converted to its L-tartrate salt by reaction with L-tartaric acid in methanol.[5]

Experimental Workflow: Varenicline Synthesis

Caption: A simplified workflow for the chemical synthesis of varenicline L-tartrate.

Mechanism of Action

Varenicline's efficacy as a smoking cessation aid stems from its unique interaction with nAChRs, particularly the α4β2 subtype, which is crucial for mediating the reinforcing effects of nicotine (B1678760) in the brain.[6] It acts as a partial agonist at this receptor, meaning it has a dual action:

-

Agonist Activity: Varenicline partially stimulates the α4β2 receptor, leading to a moderate and sustained release of dopamine (B1211576) in the mesolimbic pathway.[7] This action helps to alleviate the craving and withdrawal symptoms that occur during smoking cessation.[6]

-

Antagonist Activity: By binding with high affinity to the α4β2 receptor, varenicline effectively blocks nicotine from binding.[6] This antagonistic effect reduces the rewarding and reinforcing effects of smoking if a person relapses.

References

- 1. benchchem.com [benchchem.com]

- 2. Varenicline enhances dopamine release facilitation more than nicotine after long-term nicotine treatment and withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Varenicline synthesis - chemicalbook [chemicalbook.com]

- 6. The Relationship of Varenicline Agonism of α4β2 Nicotinic Acetylcholine Receptors and Nicotine-Induced Dopamine Release in Nicotine-Dependent Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Varenicline decreases ethanol intake and increases dopamine release via neuronal nicotinic acetylcholine receptors in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

In-vitro studies of Veracillin (Varenicline) efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro efficacy of Varenicline (B1221332) (Veracillin), a selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). Varenicline is a first-line medication for smoking cessation, and understanding its in-vitro pharmacological profile is crucial for ongoing research and development in the field of addiction pharmacotherapy.[1][2] This document summarizes key quantitative data, details common experimental protocols, and visualizes important pathways and workflows to facilitate a comprehensive understanding of Varenicline's mechanism of action at the cellular level.

Quantitative Efficacy Data

The in-vitro efficacy of Varenicline has been characterized through various assays, primarily focusing on its binding affinity and functional activity at different nAChR subtypes. The following tables summarize the key quantitative data from multiple studies.

Table 1: Varenicline Binding Affinities (Ki) at Nicotinic Acetylcholine Receptor Subtypes

| Receptor Subtype | Ligand | Ki (nM) | Species/Cell Line | Reference |

| α4β2 | Varenicline | 0.15 | - | [3] |

| Varenicline | 0.4 | - | [4] | |

| Varenicline | 0.06 | - | [5] | |

| Nicotine (B1678760) | 6.1 | - | [4] | |

| Cytisine (B100878) | 0.17 | - | [5] | |

| α6β2* | Varenicline | 0.12 | Rat Striatum | |

| Nicotine | ~2.4 (calculated from 20-fold lower affinity) | Rat Striatum | [6] | |

| α7 | Varenicline | 125 | - | [4] |

| Varenicline | 322 | - | [5] | |

| α3β4 | Varenicline | >500-fold lower affinity than α4β2 | - | [3] |

| α1βγδ (muscle) | Varenicline | >8000 (>8 µM) | - | [4] |

| Nicotine | 2000 (2 µM) | - | [4] |

Note: The asterisk in α6β2* indicates the potential presence of other nicotinic subunits in the receptor complex.[6]

Table 2: Varenicline Functional Activity (EC50/IC50) and Efficacy at nAChR Subtypes

| Receptor Subtype | Assay Type | Parameter | Varenicline Value | Nicotine Efficacy | Species/Cell Line | Reference |

| α4β2 | Dopamine (B1211576) Release | Efficacy | 40-60% of nicotine | 100% | Rat Nucleus Accumbens Slices | [3][7] |

| Electrophysiology | EC50 | 3.1 µM | - | HEK cells (human nAChRs) | [3] | |

| Electrophysiology | Efficacy | ~45% of nicotine | 100% | HEK cells (human nAChRs) | [3] | |

| Electrophysiology | EC50 | 2.3 µM | - | Xenopus oocytes (rat nAChRs) | [8] | |

| Electrophysiology | Efficacy | 13.4% of acetylcholine | - | Xenopus oocytes (rat nAChRs) | [8] | |

| Receptor Desensitization | IC50 | 0.05-2.8 nM | - | - | [4] | |

| α6β2* | [3H]Dopamine Release | EC50 | 0.007 µM | - | Rat Striatal Synaptosomes | [6] |

| [3H]Dopamine Release | Efficacy | 49% of nicotine | 100% | Rat Striatal Synaptosomes | [6] | |

| α7 | Electrophysiology | EC50 | 18 µM | - | Xenopus oocytes (rat nAChRs) | [8] |

| Electrophysiology | Efficacy | 93% of acetylcholine (full agonist) | - | Xenopus oocytes (rat nAChRs) | [8] | |

| α3β4 | Electrophysiology | EC50 | 55 µM | - | Xenopus oocytes (rat nAChRs) | [8] |

| Electrophysiology | Efficacy | 75% of acetylcholine | - | Xenopus oocytes (rat nAChRs) | [8] |

Table 3: Varenicline Activity at Non-Nicotinic Receptors

| Receptor | Parameter | Varenicline Value (nM) | Reference |

| 5-HT3 | Ki | 350 | [9][10] |

| IC50 | 250 (0.25 µM) | [11] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of in-vitro findings. Below are summaries of key experimental protocols used to assess Varenicline's efficacy.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from nAChRs by Varenicline.

General Protocol:

-

Membrane Preparation: Tissues or cells expressing the nAChR subtype of interest are homogenized and centrifuged to isolate cell membranes.

-

Incubation: The membranes are incubated with a specific radiolabeled ligand (e.g., [125I]epibatidine for α4β2* or [125I]α-CtxMII for α6β2*) and varying concentrations of Varenicline.[6]

-

Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Varenicline that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes

This technique is employed to measure the functional activity (agonist or antagonist properties, potency, and efficacy) of a compound at ligand-gated ion channels.

Objective: To characterize the electrophysiological response of nAChRs expressed in Xenopus oocytes to Varenicline.[8]

General Protocol:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the specific nAChR subunits of interest. The oocytes are then incubated for several days to allow for receptor expression.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording). The oocyte is continuously perfused with a buffer solution.

-

Drug Application: Varenicline, acetylcholine, or nicotine at various concentrations is applied to the oocyte through the perfusion system.

-

Data Acquisition: The resulting ion currents generated by the activation of the nAChRs are recorded.

-

Data Analysis: Concentration-response curves are generated by plotting the peak current response against the drug concentration. These curves are then fitted to a logistic equation to determine the EC50 (the concentration that elicits 50% of the maximal response) and the maximal efficacy (Emax) relative to a full agonist like acetylcholine or nicotine.[8]

[3H]Dopamine Release Assays from Striatal Synaptosomes

This assay is used to assess the functional consequence of nAChR activation on neurotransmitter release.

Objective: To measure the ability of Varenicline to stimulate dopamine release from nerve terminals via activation of presynaptic nAChRs.[6]

General Protocol:

-

Synaptosome Preparation: Striatal tissue is dissected and homogenized. Synaptosomes (resealed nerve terminals) are isolated by differential centrifugation.

-

Loading with [3H]Dopamine: The synaptosomes are incubated with [3H]dopamine, which is taken up and stored in vesicles.

-

Superfusion: The loaded synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.

-

Stimulation: Varenicline or nicotine at various concentrations is added to the superfusion buffer to stimulate [3H]dopamine release.

-

Fraction Collection and Analysis: Fractions of the superfusate are collected, and the amount of [3H]dopamine in each fraction is quantified by liquid scintillation counting.

-

Data Analysis: The amount of [3H]dopamine released above baseline is calculated and plotted against the drug concentration to generate concentration-response curves, from which EC50 and Emax values are determined.[6]

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, visualize key concepts related to Varenicline's in-vitro efficacy.

Caption: Varenicline's partial agonist mechanism at the α4β2 nAChR.

Caption: A generalized workflow for in-vitro efficacy testing.

Caption: Varenicline's effect on the mesolimbic dopamine pathway.

References

- 1. Preclinical pharmacology, efficacy, and safety of varenicline in smoking cessation and clinical utility in high risk patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Varenicline for smoking cessation: efficacy, safety, and treatment recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Varenicline is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. ClinPGx [clinpgx.org]

- 11. Achieve Life Sciences Announces Results from Evaluation of Cytisinicline (cytisine) versus Chantix® (varenicline) in 5-HT3 Receptor Binding Assay Study [prnewswire.com]

- 12. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. droracle.ai [droracle.ai]

Vareniclin (Vareniclin): Ein Technischer Leitfaden zur Dopamin-Modulation

Veröffentlichungsdatum: 15. Dezember 2025

Autoren: Gemini KI, Google Research

Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Übersicht über den Wirkmechanismus von Vareniclin, einem partiellen Agonisten an neuronalen nikotinischen Acetylcholinrezeptoren (nAChRs), mit besonderem Schwerpunkt auf seinen Auswirkungen auf die Dopamin-Modulation im mesolimbischen System. Es richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und fasst quantitative Daten, detaillierte experimentelle Protokolle und visuelle Darstellungen von Signalwegen und Arbeitsabläufen zusammen.

Einleitung

Vareniclin ist ein verschreibungspflichtiges Medikament, das zur Raucherentwöhnung eingesetzt wird.[1][2] Sein primärer Wirkmechanismus beruht auf seiner einzigartigen Interaktion mit nikotinischen Acetylcholinrezeptoren (nAChRs), insbesondere dem α4β2-Subtyp, der eine entscheidende Rolle bei der Nikotinabhängigkeit spielt.[3][4][5][6][7] Vareniclin wirkt als partieller Agonist an diesen Rezeptoren, was bedeutet, dass es eine duale Funktion ausübt: Es stimuliert den Rezeptor in geringerem Maße als Nikotin, um Entzugserscheinungen zu lindern, und blockiert gleichzeitig die Bindung von Nikotin, wodurch die mit dem Rauchen verbundene belohnende Wirkung abgeschwächt wird.[1][6][8] Dieser Leitfaden untersucht die molekularen Interaktionen von Vareniclin und seine nachgeschalteten Effekte auf die dopaminerge Neurotransmission.

Molekularer Wirkmechanismus

Vareniclin entfaltet seine Wirkung durch die Bindung an verschiedene Subtypen von nAChRs mit hoher Affinität und Selektivität.[6] Seine Interaktion mit den α4β2- und α6β2-nAChRs im ventralen tegmentalen Areal (VTA) und im Nucleus accumbens (NAc) ist von zentraler Bedeutung für seine Fähigkeit, die Dopaminfreisetzung zu modulieren.[2][9][10]

2.1. Partieller Agonismus am α4β2-nAChR:

Vareniclin bindet mit höherer Affinität an α4β2-nAChRs als Nikotin.[3][5] Als partieller Agonist löst es eine konformationelle Änderung des Rezeptors aus, die zur Öffnung des Ionenkanals führt, jedoch mit einer geringeren maximalen Wirksamkeit im Vergleich zum vollen Agonisten Nikotin.[5] Dies führt zu einer moderaten und anhaltenden Freisetzung von Dopamin im NAc, was ausreicht, um das Verlangen nach Nikotin und Entzugserscheinungen zu reduzieren.[6]

2.2. Antagonismus in Gegenwart von Nikotin:

Wenn eine Person während der Behandlung mit Vareniclin raucht, konkurriert Nikotin mit Vareniclin um dieselbe Bindungsstelle am α4β2-Rezeptor.[6] Aufgrund der höheren Affinität von Vareniclin und seiner bereits bestehenden Besetzung des Rezeptors wird die Fähigkeit von Nikotin, den Rezeptor vollständig zu aktivieren, wirksam blockiert.[3][6] Dies schwächt den starken dopaminergen Anstieg ab, der normalerweise durch das Rauchen ausgelöst wird, und verringert so die belohnenden und verstärkenden Effekte des Rauchens.[6]

Abbildung 1: Signalweg der Vareniclin-vermittelten Dopamin-Modulation.

Quantitative Daten zur Rezeptorbindung und -wirksamkeit

Die Affinität (Ki) und Wirksamkeit (EC50) von Vareniclin im Vergleich zu Nikotin wurden in verschiedenen Studien quantifiziert. Die folgende Tabelle fasst repräsentative Daten aus In-vitro-Studien zusammen.

| Verbindung | Rezeptor-Subtyp | Spezies | Ki (nM) | EC50 (µM) | Maximale Wirksamkeit (% von Nikotin) |

| Vareniclin | α4β2 | Ratte | 0.14[9] | 0.086[9] | 24%[9] |

| α6β2 | Ratte | 0.12[9] | 0.007[9] | 49%[9] | |

| α4β2 | Affe | 0.19[9] | 0.029[9] | - | |

| α6β2 | Affe | 0.13[9] | 0.014[9] | - | |

| α4β2 | Mensch | 0.4[5] | - | - | |

| α7 | Mensch | 125[5] | - | - | |

| Nikotin | α4β2 | Ratte | 3.77[9] | 5.42[9] | 100% |

| α6β2 | Ratte | 1.68[9] | 0.19[9] | 100% | |

| α4β2 | Mensch | 6.1[5] | - | - |

Hinweis: Der Stern () zeigt an, dass möglicherweise andere nikotinische Untereinheiten im Rezeptorkomplex vorhanden sind.*

Detaillierte experimentelle Protokolle

Die Charakterisierung der pharmakologischen Eigenschaften von Vareniclin stützt sich auf eine Reihe von etablierten In-vitro- und In-vivo-Techniken.

4.1. In-vitro-Radioliganden-Bindungsassays

Diese Assays werden verwendet, um die Bindungsaffinität von Vareniclin an spezifische nAChR-Subtypen zu bestimmen.

-

Zellmembranpräparation: Membranen werden aus Zelllinien (z. B. HEK293), die den nAChR-Subtyp von Interesse stabil exprimieren, oder aus Gehirngewebe, das reich an dem Zielrezeptor ist, präpariert.

-

Radioligand: Ein hochaffiner, radioaktiv markierter nAChR-Ligand (z. B. [³H]Epibatidin oder [¹²⁵I]Epibatidin) wird in einer Konzentration verwendet, die an oder unter seinem Kd-Wert für den Rezeptor liegt.[11]

-

Kompetitionsbindung: Membranpräparationen werden mit dem Radioliganden in Gegenwart von ansteigenden Konzentrationen von unmarkiertem Vareniclin inkubiert.

-

Inkubation: Die Reaktion wird bei einer definierten Temperatur (z. B. 4 °C oder Raumtemperatur) für eine Dauer inkubiert, die ausreicht, um ein Gleichgewicht zu erreichen (typischerweise 60–120 Minuten).[11]

-

Trennung und Zählung: Gebundener und ungebundener Radioligand werden durch schnelle Filtration über Glasfaserfilter getrennt. Die auf den Filtern zurückgehaltene Radioaktivität wird mittels Flüssigszintillationszählung quantifiziert.

-

Datenanalyse: Die IC50-Werte (die Konzentration von Vareniclin, die 50 % der spezifischen Bindung des Radioliganden hemmt) werden durch nichtlineare Regressionsanalyse bestimmt. Die Ki-Werte werden dann unter Verwendung der Cheng-Prusoff-Gleichung berechnet.

Abbildung 2: Allgemeiner Arbeitsablauf für einen Radioliganden-Bindungsassay.

4.2. In-vivo-Mikrodialyse

Diese Technik wird verwendet, um die extrazellulären Konzentrationen von Dopamin und seinen Metaboliten im Gehirn von wachen, sich frei bewegenden Tieren zu messen.[12][13]

-

Chirurgische Implantation der Führungskanüle: Unter Anästhesie wird eine Führungskanüle stereotaktisch über der Zielhirnregion (z. B. Nucleus accumbens) implantiert und mit Zahnzement am Schädel befestigt.[14][15] Die Tiere erhalten eine Erholungszeit von mindestens 48-72 Stunden.[14][15]

-

Einsetzen der Mikrodialysesonde: Am Tag des Experiments wird eine Mikrodialysesonde durch die Führungskanüle in die Zielregion eingeführt.[13][14]

-

Perfusion: Die Sonde wird mit einer künstlichen Zerebrospinalflüssigkeit (aCSF) mit einer konstanten, langsamen Flussrate (typischerweise 1-2 µL/min) unter Verwendung einer Mikroinfusionspumpe perfundiert.[14][15]

-

Stabilisierung und Baselinemessung: Das System darf sich für 1-3 Stunden stabilisieren, um eine stabile Baseline der Dopaminspiegel zu etablieren, wobei in regelmäßigen Abständen (z. B. alle 20 Minuten) Dialysatproben gesammelt werden.[14][15]

-

Verabreichung von Vareniclin: Vareniclin wird systemisch (z. B. durch intraperitoneale Injektion) oder lokal durch die Sonde (reverse Dialyse) verabreicht.[16]

-

Probensammlung und -analyse: Die Sammlung von Dialysatproben wird nach der Verabreichung fortgesetzt. Die Dopaminkonzentrationen in den Proben werden typischerweise mittels Hochleistungsflüssigkeitschromatographie mit elektrochemischer Detektion (HPLC-ECD) quantifiziert.[13][14]

-

Histologische Verifizierung: Nach dem Experiment wird die korrekte Platzierung der Sonde histologisch überprüft.[14]

Abbildung 3: Experimenteller Arbeitsablauf für die In-vivo-Mikrodialyse.

4.3. Elektrophysiologie (Whole-Cell-Patch-Clamp)

Diese Methode wird verwendet, um die elektrischen Eigenschaften von Neuronen zu untersuchen und wie sie durch Vareniclin moduliert werden.

-

Hirnschnittpräparation: Mäuse oder Ratten werden anästhesiert und das Gehirn wird schnell entnommen. Horizontale oder koronale Hirnschnitte (typischerweise 200-300 µm dick), die das VTA enthalten, werden in eiskalter, mit Sauerstoff angereicherter Schneidelösung geschnitten.[17]

-

Aufzeichnung: Die Schnitte werden in eine Aufnahmekammer überführt, die kontinuierlich mit künstlicher Zerebrospinalflüssigkeit (aCSF) durchströmt wird. VTA-Neuronen werden unter einem Mikroskop identifiziert.

-

Patch-Clamp-Aufzeichnung: Eine Glasmikropipette mit einem Widerstand von 3-7 MΩ, gefüllt mit einer intrazellulären Lösung, wird verwendet, um eine hochohmige Abdichtung ("Gigaseal") mit der Membran eines einzelnen Neurons zu bilden.[18] Die Zellmembran unter der Pipettenspitze wird dann durch kurzen, starken Sog aufgebrochen, um den "Whole-Cell"-Modus zu etablieren.[18]

-

Identifizierung dopaminerger Neuronen: Dopaminerge Neuronen werden oft anhand ihrer charakteristischen elektrophysiologischen Eigenschaften identifiziert, wie z. B. einem hyperpolarisationsaktivierten Kationenstrom (Ih) und einer breiten Aktionspotential-Wellenform.[17] Die Identität kann post-hoc durch immunhistochemische Färbung für Tyrosinhydroxylase (TH) bestätigt werden.[17]

-

Wirkstoffapplikation: Vareniclin wird der aCSF zugesetzt, um seine Auswirkungen auf die neuronale Erregbarkeit, die synaptische Übertragung und die Feuerrate zu untersuchen.

Schlussfolgerung

Vareniclin moduliert das mesolimbische Dopaminsystem durch einen einzigartigen Mechanismus des partiellen Agonismus am α4β2- und α6β2-nAChR. Seine hohe Affinität ermöglicht es ihm, Nikotin zu verdrängen, während seine geringere intrinsische Wirksamkeit zu einer stabilisierten, moderaten Dopaminfreisetzung führt. Dieses duale Wirkprofil liegt seiner Wirksamkeit als Mittel zur Raucherentwöhnung zugrunde, indem es sowohl das Verlangen nach Nikotin reduziert als auch die belohnenden Effekte des Rauchens abschwächt. Die in diesem Leitfaden beschriebenen experimentellen Techniken sind entscheidend für die weitere Aufklärung der komplexen neuropharmakologischen Wirkungen von Vareniclin und für die Entwicklung zukünftiger Therapeutika für die Nikotinabhängigkeit.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Specificity of varenicline in blocking mesolimbic circuit activation to natural and drug rewards - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Varenicline enhances dopamine release facilitation more than nicotine after long-term nicotine treatment and withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Varenicline Improves Mood and Cognition during Smoking Abstinence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chronic treatment with varenicline changes expression of four nAChR binding sites in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Varenicline and nicotine enhance GABAergic synaptic transmission in rat CA1 hippocampal and medial septum/diagonal band neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

The Genesis of a Smoking Cessation Aid: An In-depth Guide to Early-Stage Research on Varenicline Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational preclinical research that propelled varenicline (B1221332) ("Veracillin") and its derivatives to the forefront of smoking cessation therapy. We delve into the structure-activity relationships (SAR), key quantitative pharmacological data, and the detailed experimental protocols used to characterize these novel compounds. This document is intended to serve as a core resource for professionals in drug discovery and development, offering insights into the molecular mechanisms and evaluative frameworks for this important class of nicotinic acetylcholine (B1216132) receptor (nAChR) modulators.

From Natural Alkaloids to a Novel Scaffold: The Discovery Pathway

The journey to varenicline began with studies of natural nicotinic ligands, most notably (-)-cytisine, a plant-derived alkaloid. While cytisine (B100878) itself is a partial agonist at the α4β2 nicotinic acetylcholine receptor (nAChR) and has been used for smoking cessation, its development as a mainstream therapeutic was hampered by factors including poor blood-brain barrier penetration.[1] Initial efforts to create derivatives based on the cytisine structure did not yield a viable drug candidate.[1]

A pivotal shift in strategy occurred when researchers moved from the cytisine template to a novel series of bicyclic benzazepines.[1][2] This new scaffold ultimately led to the synthesis of varenicline (6,7,8,9-tetrahydro-6,10-methano-6H-pyrazino[2,3-h][3]benzazepine), a compound with a desirable pharmacological profile: high affinity and selectivity for the α4β2 nAChR, coupled with partial agonist activity.[4][5][6] This dual action is central to its efficacy; the partial agonism provides enough nicotinic stimulation to alleviate withdrawal symptoms, while its antagonist component blocks the rewarding effects of nicotine (B1678760) from tobacco by competing for the same receptor binding site.[7][8]

Quantitative Pharmacology of Varenicline and Key Analogs

The pharmacological profile of varenicline and its precursors was established through rigorous in vitro and in vivo testing. The data consistently demonstrate varenicline's high affinity and selectivity for the α4β2 nAChR subtype, which is central to nicotine addiction, compared to other nAChRs and non-nicotinic targets.

In Vitro Receptor Binding Affinity

Competitive radioligand binding assays were crucial for determining the affinity (expressed as the inhibition constant, Kᵢ) of varenicline and its derivatives for various nAChR subtypes. Varenicline exhibits sub-nanomolar affinity for the α4β2 receptor, significantly higher than that for other subtypes.

| Compound | α4β2 Kᵢ (nM) | α3β4 Kᵢ (nM) | α7 Kᵢ (nM) | α1βγδ Kᵢ (nM) |

| Varenicline | 0.06 - 0.4 | 240 | 322 - 3540 | >5000 |

| (-)-Cytisine | 0.17 - 0.23 | 840 | 4200 | >5000 |

| (-)-Nicotine | 0.95 - 1.6 | 530 | 1600 - 6290 | >5000 |

| Dianicline | 1.3 | 1200 | >10000 | >10000 |

| Data compiled from multiple sources.[4][5][6] Kᵢ values can vary based on experimental conditions, radioligand used, and tissue/cell source. |

In Vitro Functional Activity at α4β2 nAChR

Functional activity was assessed using electrophysiological techniques, such as two-electrode voltage clamp in Xenopus oocytes expressing human nAChRs. These assays measure the compound's ability to open the ion channel (agonist activity) and are quantified by potency (EC₅₀, the concentration for half-maximal effect) and efficacy (Eₘₐₓ, the maximum response relative to a full agonist like acetylcholine or nicotine).

| Compound | Agonist EC₅₀ (µM) | Agonist Efficacy (Eₘₐₓ) | Antagonist Kᵢ (nM) |

| Varenicline | 2.0 | 45% (vs. Nicotine) | 0.3 |

| (-)-Cytisine | 1.1 | 29% (vs. Nicotine) | 0.6 |

| (-)-Nicotine | 1.1 | 100% | - |

| Dianicline | 0.3 | 12% (vs. Nicotine) | 0.6 |

| Efficacy is expressed as a percentage of the maximal response induced by a full agonist.[4] Data are representative of studies on human α4β2 nAChRs. |

In Vivo Dopamine (B1211576) Response

A critical in vivo measure of a compound's potential for treating nicotine addiction is its effect on dopamine (DA) levels in the brain's reward centers, such as the nucleus accumbens (NAc). Microdialysis studies in rats are used to measure these effects. Varenicline, when administered alone, elicits a modest and sustained increase in DA. When co-administered with nicotine, it attenuates the large DA spike typically caused by nicotine, consistent with its partial agonist/antagonist profile.

| Compound (Alone) | % of Nicotine's Max DA Release |

| Varenicline | ~30 - 60% |

| (-)-Cytisine | ~0 - 20% |

| (-)-Nicotine | 100% |

| Values represent the peak dopamine release in the rat nucleus accumbens relative to the effect of a standard dose of nicotine.[5][6][8] |

Core Methodologies in Varenicline Derivative Research

The characterization of varenicline derivatives relies on a suite of specialized experimental protocols. The following sections provide detailed methodologies for the key assays.

Radioligand Binding Assays for nAChR Affinity

These competitive binding assays quantify the affinity of a test compound for a specific receptor subtype by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Kᵢ) of a test compound at α4β2 nAChRs.

Materials:

-

Receptor Source: Membranes from HEK293 cells stably expressing human α4 and β2 nAChR subunits, or rat brain cortex homogenate.

-

Radioligand: [³H]Cytisine or [³H]Epibatidine (specific activity ~30-60 Ci/mmol).

-

Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 2 mM CaCl₂, pH 7.4.

-

Non-specific Binding Control: 10 µM (-)-Nicotine.

-

Filtration: Brandel or Millipore cell harvester with Whatman GF/B or GF/C glass fiber filters.

-

Pre-soak Solution: 0.3-0.5% polyethyleneimine (PEI) in water.

-

Scintillation Cocktail: E.g., Betaplate Scint.

Protocol:

-

Membrane Preparation: Homogenize receptor source tissue or cells in ice-cold buffer. Centrifuge at 1,000 x g for 10 min to remove nuclei. Pellet membranes from the supernatant by centrifugation at 40,000 x g for 30 min at 4°C. Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. Resuspend the final pellet in binding buffer and determine protein concentration (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, combine:

-

Receptor membranes (50-150 µg protein).

-

Varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Radioligand at a final concentration near its Kₔ (e.g., 0.5-1.0 nM [³H]Cytisine).

-

For non-specific binding wells, add 10 µM nicotine instead of the test compound.

-

For total binding wells, add buffer instead of the test compound.

-

Adjust final volume to 250 µL with binding buffer.

-

-

Incubation: Incubate plates for 60-120 minutes at 4°C or room temperature with gentle agitation.

-

Termination & Filtration: Pre-soak filter mats in 0.5% PEI for at least 30 minutes. Terminate the binding reaction by rapid vacuum filtration of the plate contents through the filter mat.

-

Washing: Wash each well/filter 3-4 times with 300 µL of ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Dry the filter mat, place it in a sample bag with scintillation cocktail, and count the radioactivity using a scintillation counter (e.g., MicroBeta counter).

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) using non-linear regression (sigmoidal dose-response). Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.[1][9]

Two-Electrode Voltage Clamp (TEVC) for Functional Activity

This electrophysiological technique measures ion flow across the membrane of a Xenopus oocyte expressing the target receptor, allowing for the quantification of agonist potency and efficacy.

Objective: To determine the EC₅₀ and Eₘₐₓ of a test compound at human α4β2 nAChRs.

Materials:

-

Expression System: Stage V-VI Xenopus laevis oocytes.

-

cRNA: In vitro transcribed complementary RNA for human α4 and β2 subunits.

-

Injection System: Nanoject or equivalent microinjection pipette.

-

Recording Chamber & Amplifier: Two-electrode voltage clamp amplifier and data acquisition system (e.g., Axon GeneClamp, pCLAMP software).

-

Electrodes: Glass microelectrodes (resistance 0.5-2.0 MΩ) filled with 3 M KCl.

-

Recording Buffer (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

Protocol:

-

Oocyte Preparation: Harvest and defolliculate oocytes. Inject each oocyte with ~50 nL of a solution containing the cRNAs for the α4 and β2 subunits.

-

Incubation: Incubate the injected oocytes in ND96 buffer supplemented with antibiotics at 16-18°C for 2-5 days to allow for receptor expression.

-

Recording Setup: Place an oocyte in the recording chamber and perfuse with ND96 buffer. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

-

Voltage Clamp: Clamp the oocyte's membrane potential at a holding potential of -50 to -70 mV.

-

Compound Application: Apply a full agonist (e.g., 100 µM Acetylcholine) to determine the maximum response (Iₘₐₓ). After washout, apply increasing concentrations of the test compound, recording the peak inward current (I) at each concentration.

-

Data Analysis: Normalize the current response at each concentration to the maximum response (I/Iₘₐₓ). Plot the normalized response against the log of the test compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀. The Eₘₐₓ is the maximum response of the test compound as a percentage of the full agonist's maximum response.[3][10]

In Vivo Microdialysis for Dopamine Release

This technique measures the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals, providing a direct measure of a compound's neurochemical effect.

Objective: To measure extracellular dopamine levels in the rat nucleus accumbens following administration of a test compound.

Materials:

-

Subjects: Male Sprague-Dawley or Wistar rats (250-350 g).

-

Surgical Equipment: Stereotaxic apparatus, anesthetic (e.g., isoflurane), microdialysis guide cannula.

-

Microdialysis Probe: Concentric probe with a 2-4 mm membrane (e.g., 20 kDa MWCO).

-

Perfusion Pump & System: Syringe pump capable of low flow rates (0.5-2.0 µL/min).

-

Perfusion Fluid (aCSF): Artificial cerebrospinal fluid, typically containing (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 0.85 MgCl₂.[11][12][13][14] The solution should be sterile-filtered and pH adjusted to 7.4.

-

Sample Collection: Refrigerated fraction collector.

-

Analytical System: HPLC with electrochemical detection (HPLC-ED).

Protocol:

-

Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula aimed at the nucleus accumbens (coordinates relative to bregma: e.g., AP +1.6 mm, ML +1.5 mm, DV -6.0 mm). Allow the animal to recover for 5-7 days.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the NAc.

-

Perfusion & Baseline: Connect the probe to the perfusion pump and begin perfusing with aCSF at 1.0-1.5 µL/min. Allow the system to equilibrate for at least 90-120 minutes. Collect baseline samples every 15-20 minutes until dopamine levels are stable (at least 3-4 consecutive samples with <10% variation).

-

Drug Administration: Administer the test compound (e.g., subcutaneously or orally).

-

Sample Collection: Continue collecting dialysate samples for 2-3 hours post-administration.

-

Analysis (HPLC-ED): Inject a small volume (e.g., 10-20 µL) of each dialysate sample into the HPLC-ED system.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A buffered aqueous/organic solution (e.g., sodium phosphate/citrate buffer with EDTA, an ion-pairing agent like OSA, and methanol).

-

Detector: Glassy carbon electrode set at an oxidizing potential (e.g., +0.65 to +0.75 V).

-

-

Data Analysis: Quantify dopamine concentration in each sample by comparing the peak height or area to that of known standards. Express post-drug dopamine levels as a percentage of the average baseline concentration.

Visualizing Mechanisms and Workflows

To better illustrate the concepts central to varenicline research, the following diagrams have been generated using the DOT language.

Varenicline's Mechanism of Action

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Varenicline and nicotine enhance GABAergic synaptic transmission in rat CA1 hippocampal and medial septum/diagonal band neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. alzet.com [alzet.com]

- 11. ACSF (Artificial Cerebrospinal Fluid): R&D Systems [rndsystems.com]

- 12. scribd.com [scribd.com]

- 13. besjournal.com [besjournal.com]

- 14. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

The Toxicological Profile of Varenicline: An In-depth Guide for Researchers

Introduction

Varenicline (B1221332), a selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, is a widely prescribed medication for smoking cessation. Its mechanism of action involves alleviating craving and withdrawal symptoms by providing a moderate level of nicotinic stimulation while simultaneously blocking the rewarding effects of nicotine (B1678760) from tobacco smoke. This technical guide provides a comprehensive overview of the toxicological screening of varenicline in various animal models, synthesizing key findings from a range of non-clinical safety studies. The information presented is intended for researchers, scientists, and drug development professionals to support further investigation and understanding of this compound.

Mechanism of Action: α4β2 Receptor Modulation

Varenicline's primary pharmacological activity is mediated through its high-affinity binding to the α4β2 subtype of nAChRs. As a partial agonist, it elicits a submaximal response compared to nicotine, a full agonist. This dual action is critical to its therapeutic effect:

-

Agonist Action: Varenicline provides a moderate and sustained release of dopamine (B1211576) in the mesolimbic system, which is believed to mitigate the craving and withdrawal symptoms experienced during smoking cessation.

-

Antagonist Action: By occupying the α4β2 receptors, varenicline competitively inhibits the binding of nicotine, thereby reducing the reinforcing and rewarding effects of smoking.

The following diagram illustrates the signaling pathway of varenicline in the context of the brain's reward system.

General Toxicology Experimental Workflow

The toxicological evaluation of varenicline followed a standard workflow, beginning with acute studies to determine immediate toxicity, followed by repeat-dose studies of increasing duration to assess long-term effects. This process is crucial for identifying target organs and establishing a safe dose range for clinical trials.

Summary of Toxicological Findings

A comprehensive battery of in vitro and in vivo studies was conducted to characterize the toxicological profile of varenicline. The major target organs identified were the brain/central nervous system (CNS), gastrointestinal tract (GIT), and lymphoid system.[1]

Acute Toxicity

In single-dose oral toxicity studies in rats, varenicline administration led to dose-dependent clinical signs indicative of CNS effects.[1] These included mild tremors, decreased locomotor activity, piloerection, and changes in body posture at a dose of 10 mg/kg.[1] A specific median lethal dose (LD50) is not publicly available from these regulatory submissions. In Cynomolgus monkeys, single oral doses were also evaluated, with CNS-related clinical signs being the primary observation.

Repeat-Dose Toxicity